molecular formula C12H12ClN3 B1456023 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1380571-58-3

2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B1456023
CAS No.: 1380571-58-3
M. Wt: 233.69 g/mol
InChI Key: RNMBMUWUGGHKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is built upon a distinctive bicyclic framework where a saturated pyrrole ring is fused with a pyrimidine ring system. The core structure consists of a pyrrolo[3,4-d]pyrimidine scaffold, which differs from the more commonly studied pyrrolo[2,3-d]pyrimidine isomers by the specific fusion pattern between the pyrrole and pyrimidine rings. The dihydro designation indicates that the pyrrole portion of the molecule contains two additional hydrogen atoms, resulting in a saturated five-membered ring that contributes to the overall three-dimensional conformation of the compound.

The phenyl substituent at the 2-position introduces significant structural complexity and influences the overall molecular geometry through steric and electronic effects. Crystallographic studies of related pyrrolopyrimidine derivatives have revealed that phenyl substitution at this position typically adopts a planar or near-planar conformation with the pyrimidine ring, facilitating π-π stacking interactions and influencing crystal packing arrangements. The presence of the hydrochloride salt formation occurs through protonation of one of the nitrogen atoms within the pyrimidine ring, most likely at the N1 or N3 position, based on the basicity patterns observed in similar heterocyclic systems.

Comparative analysis with the parent 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure reveals that the phenyl substitution significantly alters the electronic distribution within the bicyclic system. The parent compound exhibits a molecular formula of C6H7N3 with a molecular weight of 121.14 grams per mole, indicating that the phenyl group contributes substantially to the overall molecular size and hydrophobic character. The crystallographic parameters for related pyrrolopyrimidine structures demonstrate typical bond lengths and angles consistent with aromatic heterocyclic systems, with nitrogen-carbon bonds in the pyrimidine ring ranging from 1.32 to 1.35 angstroms and carbon-carbon bonds maintaining aromatic character at approximately 1.39 angstroms.

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c1-2-4-9(5-3-1)12-14-7-10-6-13-8-11(10)15-12;/h1-5,7,13H,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMBMUWUGGHKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744689
Record name 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380571-58-3
Record name 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form the Pyrrolo[3,4-d]pyrimidine Core

A common approach starts from appropriately substituted pyrimidine or pyrrole precursors. For example, literature and patent sources describe the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives through condensation and ring closure reactions involving:

  • Ethyl cyanoacetate derivatives
  • Formamidine or amidine reagents
  • Halogenated intermediates (e.g., 4-chloro derivatives)

The reaction generally proceeds under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of bases like potassium carbonate or sodium hydroxide to facilitate cyclization and substitution steps.

Introduction of the Phenyl Group at the 2-Position

The phenyl substituent can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) on halogenated pyrrolo-pyrimidine intermediates.

  • Halogenated intermediates such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been prepared and used as coupling partners.
  • Phenylboronic acid or phenyl halides serve as phenyl sources.
  • Catalysts such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands are employed.
  • The reaction is typically conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (80–120 °C).

Formation of the Hydrochloride Salt

The free base of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

  • This step improves the compound’s crystallinity, stability, and water solubility.
  • The salt formation is typically carried out at ambient temperature.
  • The product is isolated by filtration and drying under vacuum.

Representative Preparation Procedure (Summarized)

Step Reagents & Conditions Outcome
1. Cyclization Starting pyrimidine derivative + formamidine, K2CO3, DMF, reflux 6–12 h Formation of pyrrolo[3,4-d]pyrimidine core
2. Halogenation Use of phosphoryl trichloride or 4-chlorination reagents Introduction of reactive halogen for coupling
3. Phenyl substitution Pd-catalyzed coupling with phenylboronic acid, base, inert atmosphere, 100 °C, 12 h 2-Phenyl substituted pyrrolo-pyrimidine
4. Salt formation Treatment with HCl in ethanol, room temperature This compound

Analytical Data and Purification

  • Purification is typically achieved by recrystallization from ethanol or ethyl acetate.
  • High-performance liquid chromatography (HPLC) confirms purity (>98%).
  • Melting point determination and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) validate structure.
  • Elemental analysis confirms hydrochloride salt formation.

Data Table: Solubility and Stock Solution Preparation (Example)

Amount of Compound Solvent Volume for 1 mM Solution (mL) Solvent Volume for 5 mM Solution (mL) Solvent Volume for 10 mM Solution (mL)
1 mg 8.25 1.65 0.83
5 mg 41.27 8.25 4.13
10 mg 82.55 16.51 8.25

Note: Volumes correspond to DMSO solvent for stock solutions, adapted from analogous compound data.

Research Findings and Optimization Notes

  • The use of potassium carbonate as a base in cyclization steps provides good yields and cleaner reaction profiles.
  • Palladium-catalyzed coupling reactions require careful control of temperature and atmosphere to avoid side reactions.
  • Salt formation with hydrochloric acid significantly enhances compound stability for biological assays.
  • Solubility studies indicate that the hydrochloride salt form dissolves readily in aqueous media with co-solvents like PEG300 or Tween 80, facilitating in vivo formulations.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized pyrrolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit kinase activity, which is crucial in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[3,4-d]pyrimidine Core

The pharmacological and physicochemical properties of pyrrolo[3,4-d]pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Purity Key Applications
2-Phenyl-... hydrochloride 1380571-58-3 C₁₃H₁₃ClN₃ 246.72 Phenyl 99% Pharmaceutical intermediate
2-Cyclopropyl-... hydrochloride 1628833-21-5 C₉H₁₂ClN₃ 197.67 Cyclopropyl N/A Research chemical
2-(Methylthio)-... hydrochloride 1360364-82-4 C₇H₁₀ClN₃S 203.69 Methylthio N/A Chemical synthesis
2,4-Dichloro-... hydrochloride 1190927-74-2 C₆H₆Cl₃N₃ 230.50 Dichloro 98% Agrochemical intermediate
2-Methyl-... hydrochloride 1893457-62-9 C₇H₁₀ClN₃ 171.63 Methyl N/A Organic synthesis
Key Observations :

Methylthio and dichloro groups introduce electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .

Solubility and Bioavailability :

  • Polar substituents (e.g., methylthio) improve water solubility compared to hydrophobic groups like phenyl, which may reduce bioavailability in drug formulations .

Synthetic Utility :

  • Dichloro derivatives are versatile intermediates for further functionalization via cross-coupling reactions .
  • The cyclopropyl variant (CAS 1628833-21-5) is synthesized using nickel chloride and sodium borohydride, a method distinct from the phosphorus oxychloride route used for chlorinated derivatives .

Comparison with Non-Pyrrolo[3,4-d]pyrimidine Analogues

Pyrazolo[3,4-d]pyrimidine Derivatives ():
  • These compounds feature a pyrazole ring fused to pyrimidine. Substituents like 4-anilino or hydroxylamino groups (Figure 15A–K in ) exhibit diverse biological activities, including kinase inhibition.
3-Fluoro-pyrrolo[3,4-b]pyridine Hydrochloride (CAS 1346808-65-8):
  • This analogue replaces pyrimidine with pyridine, introducing fluorine at the 3-position. Fluorine’s electronegativity enhances metabolic stability, a trait absent in the phenyl-substituted target compound .

Pharmacological Activity

  • The phenyl-substituted compound demonstrates superior binding to cGMP-modulating enzymes compared to methyl or cyclopropyl analogues, as inferred from structural studies on related cardiovascular agents .
  • Dichloro derivatives (e.g., CAS 1190927-74-2) show enhanced reactivity in agrochemical synthesis, attributed to the electron-deficient pyrimidine ring .

Biological Activity

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₃Cl₂N₃
  • Molecular Weight : 233.70 g/mol
  • CAS Number : 1380571-58-3
  • Structure : The compound features a pyrrolo[3,4-d]pyrimidine core, which is significant for its biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

  • Antiproliferative Activity :
    • Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, modifications to the structure have been associated with enhanced antiproliferative effects on HeLa cells and other tumor cell lines through disruption of microtubule dynamics, leading to mitotic arrest and apoptosis .
  • Antimicrobial Properties :
    • Compounds within this class have demonstrated activity against bacterial strains. In vitro evaluations have indicated that certain derivatives possess potent antibacterial effects, making them potential candidates for the development of new antibiotics .
  • Enzyme Inhibition :
    • The compound has been studied as a potential inhibitor of purine nucleoside phosphorylase (PNP), which plays a critical role in nucleotide metabolism. Inhibitors targeting PNP can be beneficial in treating certain types of cancers and autoimmune diseases .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and microtubules:

  • Microtubule Dynamics : The compound disrupts microtubule assembly, affecting spindle formation during mitosis. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Enzymatic Inhibition : By inhibiting PNP, the compound can alter purine metabolism, which is crucial for the proliferation of lymphocytes and tumor cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Activity Study :
    • A study evaluated the compound's effect on various cancer cell lines (e.g., HeLa and HepG2). Results showed significant inhibition of cell growth with IC50 values in the low micromolar range .
  • Antimicrobial Efficacy :
    • Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to standard antibiotics like ciprofloxacin .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntiproliferativeHeLa~5 µM
AntibacterialStaphylococcus aureus3.12 µg/mL
Enzyme InhibitionPNPIC50 TBD

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step heterocyclic assembly. A generalized approach, adapted from analogous pyrrolo-pyrimidine derivatives (e.g., ), includes:

Cyclocondensation : Reacting a substituted pyrrole precursor with a pyrimidine-building block (e.g., aminopyrimidine) under acidic or basic conditions.

Functionalization : Introducing the phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Hydrochloride Formation : Salt formation using HCl in polar aprotic solvents (e.g., ethanol/water mixtures).

Step Key Variables Optimization Strategies
CyclocondensationTemperature (80–120°C), catalyst (Pd for coupling), solvent (DMF, THF)Use design of experiments (DoE) to balance reaction time and yield
PhenylationLigand selection (e.g., XPhos), stoichiometry of aryl halideMonitor via TLC or in-situ IR to minimize side products
Salt FormationHCl concentration, crystallization solventAdjust pH to 4–6 for optimal crystal lattice stability

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry and proton environments (e.g., diastereotopic protons in the dihydro-pyrrolo ring) .
  • HPLC-MS : Assess purity (>98%) using C18 columns with 0.1% formic acid in water/acetonitrile gradients .
  • XRD : Resolve crystal structure to verify hydrochloride salt formation and hydrogen-bonding patterns .
  • Elemental Analysis : Validate stoichiometry of C, H, N, Cl (deviation <0.4% expected) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and regioselectivity of 2-phenyl-pyrrolo-pyrimidine derivatives?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to model transition states and identify kinetic vs. thermodynamic pathways .
  • Solvent Effects : Apply continuum solvation models (e.g., SMD) to simulate solvent polarity’s impact on reaction barriers .
  • Docking Studies : For biological applications, perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases) .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

Methodological Answer:

  • Meta-Analysis Framework :
    • Variable Isolation : Use factorial DoE to test variables (e.g., catalyst loading, solvent purity) independently .
    • Statistical Validation : Apply ANOVA to identify significant outliers in published datasets .
    • Cross-Lab Reproducibility : Collaborate with independent labs to standardize protocols (e.g., fixed reaction scales, calibrated equipment) .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH Stability : Incubate solutions (pH 1–13) at 37°C for 24–72 hrs; monitor degradation via HPLC .
    • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .
    • Light Sensitivity : Expose solid samples to UV/visible light (ICH Q1B guidelines) and track photodegradation products .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Parameter Mapping : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies.
  • Co-solvency Studies : Test binary solvent systems (e.g., DMSO/water) to identify synergistic solubility effects .
  • Dynamic Light Scattering (DLS) : Detect aggregation states that may skew macroscopic solubility measurements .

Tables of Key Findings

Q. Table 1: Synthetic Optimization via DoE

Factor Range Tested Optimal Value Impact on Yield
Reaction Temp.60–140°C110°C+32% yield
Catalyst Loading1–5 mol%3 mol%Balances cost/activity
Solvent (Dielectric)THF (ε=7.5) vs. DMF (ε=37)DMFHigher polarity improves intermediate stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.